2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetic acid 2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13667815
InChI: InChI=1S/C9H8N2O2/c12-8(13)4-6-3-7-1-2-10-9(7)11-5-6/h1-3,5H,4H2,(H,10,11)(H,12,13)
SMILES: C1=CNC2=NC=C(C=C21)CC(=O)O
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetic acid

CAS No.:

Cat. No.: VC13667815

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetic acid -

Specification

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetic acid
Standard InChI InChI=1S/C9H8N2O2/c12-8(13)4-6-3-7-1-2-10-9(7)11-5-6/h1-3,5H,4H2,(H,10,11)(H,12,13)
Standard InChI Key PXTUIYOFXJVDEL-UHFFFAOYSA-N
SMILES C1=CNC2=NC=C(C=C21)CC(=O)O
Canonical SMILES C1=CNC2=NC=C(C=C21)CC(=O)O

Introduction

2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetic acid is a heterocyclic compound that incorporates both pyrrole and pyridine rings within its structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Despite its potential, detailed information on this specific compound is limited in the available literature. This article aims to synthesize existing knowledge and provide insights into its chemical properties and potential applications.

Synthesis and Preparation

The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetic acid typically involves multi-step organic synthesis methods. These may include the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the acetic acid moiety. Specific synthesis protocols are not detailed in the available literature, but general methods for similar compounds involve the use of palladium-catalyzed cross-coupling reactions or other advanced organic synthesis techniques.

Medicinal Chemistry

Compounds with pyrrolo[2,3-b]pyridine scaffolds have been explored for their biological activities, including kinase inhibition and other pharmacological effects. The addition of an acetic acid group could modify the compound's pharmacokinetic properties, such as solubility and bioavailability.

2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid

This compound, with a similar structure but the acetic acid group attached at a different position, has been studied more extensively. It shares a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol, similar to what might be expected for 2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetic acid if its structure were analogous.

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid

This compound also has a similar molecular formula and weight, highlighting the structural diversity within the pyrrolopyridine family.

Data Tables

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acidC9H8N2O2176.171912-42-1
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acidC9H8N2O2176.1727224-27-7
2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)acetic acidC9H8N2O2176.17933717-12-5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator